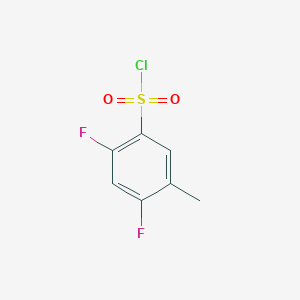

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,4-difluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWNCRFCWGHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride, identified by the CAS Number 1235407-51-8 , is a fluorinated aromatic sulfonyl chloride of significant interest in the field of medicinal chemistry and drug discovery.[1][2][3] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, imparts specific reactivity and conformational properties to the molecules it is incorporated into. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this reagent, focusing on its synthesis, properties, and strategic applications in the development of novel therapeutics. The sulfonamide linkage, readily formed from sulfonyl chlorides, is a cornerstone in the design of a vast array of clinically successful drugs, and understanding the nuances of specialized building blocks like this one is paramount for innovation.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1235407-51-8 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [1] |

| Molecular Weight | 226.63 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | General knowledge of sulfonyl chlorides |

| Storage | Inert atmosphere, Room Temperature. Moisture sensitive. | [1] |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and product confirmation.[6]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, likely in the range of δ 2.2-2.5 ppm. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts influenced by the surrounding fluorine and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR will display distinct signals for the seven carbon atoms, including the methyl carbon, the four aromatic carbons directly attached to protons or substituents, and the carbon bearing the sulfonyl chloride group. The carbon atoms attached to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, likely with coupling between them.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O), typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6] Aromatic C-H and C-F stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[6] Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.

Synthesis of this compound: A Mechanistic Approach

Aryl sulfonyl chlorides are commonly synthesized through several established methods, including the direct chlorosulfonylation of arenes, the oxidation of thiols, or from anilines via a diazotization-sulfonylation sequence.[4] For a polysubstituted benzene ring like that in our target molecule, a diazotization route starting from the corresponding aniline (2,4-Difluoro-5-methylaniline) offers a regioselective and high-yielding approach.

The following diagram illustrates the logical workflow for this synthesis:

Caption: Synthetic workflow for this compound via diazotization.

Detailed Experimental Protocol

This protocol is a representative procedure based on the well-established Sandmeyer-type reaction for the synthesis of sulfonyl chlorides from anilines.[4]

Materials:

-

2,4-Difluoro-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Cupric Chloride (CuCl₂)

-

Acetic Acid

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-difluoro-5-methylaniline in a mixture of concentrated HCl and water at 0-5 °C (using an ice-salt bath).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sulfonyl Chloride Formation:

-

In a separate, larger flask, prepare a solution of cupric chloride in acetic acid.

-

Bubble sulfur dioxide gas through this solution until it is saturated.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂-saturated acetic acid solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature of the reaction mixture between 20-30 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation under high vacuum or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Applications in Drug Development: A Strategic Perspective

The primary utility of this compound in drug discovery lies in its role as a precursor to sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[5]

The fluorination pattern of this particular reagent is of special interest. Fluorine atoms can modulate the physicochemical properties of a drug candidate, such as its lipophilicity, metabolic stability, and binding affinity to its biological target. The two fluorine atoms on the aromatic ring can also influence the pKa of the resulting sulfonamide, which can be critical for its pharmacokinetic profile.

Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the application of this compound, consider the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a sulfonamide moiety that forms a key hydrogen bond interaction with the hinge region of the kinase domain.

The following diagram outlines a potential synthetic route:

Caption: Synthesis of a hypothetical kinase inhibitor using this compound.

In this scheme, the sulfonyl chloride is reacted with a suitable heterocyclic amine in the presence of a base (such as pyridine or triethylamine) to form the desired sulfonamide. The 2,4-difluoro-5-methylphenyl group would then serve as a key structural element of the kinase inhibitor, potentially occupying a hydrophobic pocket in the enzyme's active site.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. As it is moisture-sensitive, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[1] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the difluoro and methyl substitution pattern, make it an attractive reagent for the synthesis of novel sulfonamide-containing drug candidates. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this compound in the pursuit of new and improved therapeutics.

References

- Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.

-

Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20539-20544. [Link]

-

Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 132(46), 20721-20726. [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215. [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

This compound. Anqing Boman Biotechnology Co., Ltd. [Link]

Sources

An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl group on the benzene ring, imparts distinct reactivity and physicochemical properties to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, with a focus on its utility in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1235407-51-8 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [1] |

| Molecular Weight | 226.63 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in most organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. |

Chemical Structure

Caption: 2D structure of this compound.

Synthesis

The preparation of this compound can be achieved through a well-established synthetic route for aryl sulfonyl chlorides, commencing from the corresponding aniline derivative.

Synthetic Pathway: Diazotization-Sulfonylation

A common and effective method for the synthesis of aryl sulfonyl chlorides involves the diazotization of an aryl amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[2]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,4-Difluoro-5-methylaniline

This protocol is a general procedure adapted from established methods for the synthesis of aryl sulfonyl chlorides.[2]

Materials:

-

2,4-Difluoro-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl)

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-difluoro-5-methylaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of cuprous chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

The product, this compound, will precipitate as a solid or an oil.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for reactions with a wide range of nucleophiles.

Reaction with Nucleophiles

The primary reaction of this compound is nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides, sulfonates, and other derivatives. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the sulfur atom, potentially increasing its reactivity compared to non-fluorinated analogs.

Caption: General reaction of this compound with nucleophiles.

Experimental Protocol: Sulfonamide Formation

This protocol provides a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.[3]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous dichloromethane.

-

Add triethylamine or pyridine (1.5-2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise.

-

-

Reaction:

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired sulfonamide.

-

Applications in Drug Discovery

The sulfonamide functional group is a key pharmacophore in a multitude of marketed drugs due to its ability to mimic the transition state of amide hydrolysis and participate in hydrogen bonding interactions with biological targets. This compound serves as a valuable reagent for introducing the 2,4-difluoro-5-methylphenylsulfonyl moiety into drug candidates, potentially modulating their potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

-

¹H NMR (CDCl₃):

-

Aromatic protons will appear as complex multiplets in the range of δ 7.0-8.0 ppm.

-

The methyl protons will appear as a singlet or a closely coupled multiplet around δ 2.3-2.5 ppm.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons will resonate in the region of δ 110-160 ppm. Carbons directly attached to fluorine will show large C-F coupling constants.

-

The methyl carbon will appear around δ 15-20 ppm.

-

-

IR (KBr):

-

Strong characteristic absorption bands for the sulfonyl group (S=O) will be observed around 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).[4]

-

C-F stretching vibrations will be present in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will also be observed.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observed at m/z 226.

-

Characteristic fragmentation patterns would involve the loss of Cl (M-35), SO₂ (M-64), and combinations thereof.

-

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its distinct substitution pattern offers opportunities to fine-tune the properties of target molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this important synthetic intermediate.

References

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link].

-

PubChem. 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. Available at: [Link].

-

Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available at: [Link].

-

ScienceOpen. Supporting Information. Available at: [Link].

-

ResearchGate. FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Available at: [Link].

-

CONICET. Spectral Assignments and Reference Data. Available at: [Link].

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link].

-

NIH. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Available at: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Available at: [Link].

-

Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link].

Sources

Synthesis route for 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of the sulfonyl chloride functional group allows for the facile introduction of a sulfonamide moiety, a privileged scaffold in medicinal chemistry.[2] The specific substitution pattern of two fluorine atoms and a methyl group on the benzene ring provides a unique electronic and steric environment, which can be exploited to fine-tune the biological activity and pharmacokinetic properties of the final products. This guide provides a detailed and scientifically grounded approach to the synthesis of this important building block, focusing on a reliable and scalable synthetic route.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary synthetic disconnections. The most apparent disconnection is at the C-S bond, pointing towards a direct chlorosulfonylation of 2,4-difluorotoluene. However, the directing effects of the substituents on the aromatic ring make the regioselectivity of such an electrophilic aromatic substitution challenging.

A more robust and controllable approach involves the formation of the sulfonyl chloride from a precursor aniline via a Sandmeyer-type reaction. This retrosynthetic pathway leads back to 2,4-difluoro-5-methylaniline, a readily accessible starting material. This two-step strategy, involving the synthesis of the aniline followed by its conversion to the sulfonyl chloride, forms the core of our recommended synthetic protocol.

Caption: Retrosynthetic analysis of the target compound.

Primary Synthetic Route: A Two-Step Synthesis from 2,4-Difluorotoluene

This recommended route begins with the nitration of commercially available 2,4-difluorotoluene, followed by the reduction of the resulting nitro compound to the key aniline intermediate. The final step is a Sandmeyer-type chlorosulfonylation to yield the desired product.

Part A: Synthesis of 2,4-Difluoro-5-methylaniline

The synthesis of the crucial aniline intermediate is achieved in two high-yielding steps starting from 2,4-difluorotoluene.

Step 1: Nitration of 2,4-Difluorotoluene

The regioselective nitration of 2,4-difluorotoluene is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atoms. The position ortho to the methyl group and meta to both fluorine atoms is sterically hindered. The position para to the methyl group is blocked by a fluorine atom. Therefore, nitration is expected to occur predominantly at the position ortho to one fluorine and para to the other, which is also ortho to the methyl group.

Protocol:

-

To a stirred solution of fuming nitric acid in concentrated sulfuric acid at 0 °C, slowly add 2,4-difluorotoluene.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3-difluoro-4-methyl-2-nitrobenzene.

Step 2: Reduction of 1,3-Difluoro-4-methyl-2-nitrobenzene

The nitro group is then reduced to an amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Protocol (using Tin(II) Chloride):

-

To a solution of 1,3-difluoro-4-methyl-2-nitrobenzene in ethanol, add an excess of tin(II) chloride dihydrate.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2,4-difluoro-5-methylaniline can be purified by column chromatography or distillation.[3]

Part B: Sandmeyer-type Chlorosulfonylation of 2,4-Difluoro-5-methylaniline

The conversion of the aniline to the sulfonyl chloride is the final and key step. The classical Sandmeyer reaction involves the diazotization of the aniline followed by reaction with sulfur dioxide and a copper(I) chloride catalyst.[4][5] A more modern and safer alternative utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a solid SO2 surrogate.[2][6][7]

Mechanism of Diazotization

The diazotization of a primary aromatic amine involves its reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8][9] This highly reactive intermediate is then used in the subsequent chlorosulfonylation step.[10]

Protocol (using DABSO):

-

To a solution of 2,4-difluoro-5-methylaniline in acetonitrile, add aqueous HCl and a catalytic amount of copper(II) chloride.

-

Add DABSO to the mixture.

-

Cool the reaction mixture to 0 °C and add tert-butyl nitrite dropwise.

-

Allow the reaction to stir at room temperature for several hours until complete conversion of the starting material is observed by TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Caption: The recommended synthetic pathway.

Alternative Route: Direct Chlorosulfonation of 2,4-Difluorotoluene

While seemingly more direct, the chlorosulfonation of 2,4-difluorotoluene presents significant regioselectivity challenges. The reaction of toluene with chlorosulfonic acid typically yields a mixture of ortho and para isomers.[11][12][13] In the case of 2,4-difluorotoluene, the directing effects of the two fluorine atoms and the methyl group would likely lead to a complex mixture of sulfonyl chloride isomers, making the isolation of the desired product difficult and inefficient.

Data Presentation

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | 2,4-Difluorotoluene | HNO3, H2SO4 | 1,3-Difluoro-4-methyl-2-nitrobenzene | >90% |

| 2 | 1,3-Difluoro-4-methyl-2-nitrobenzene | SnCl2·2H2O, EtOH | 2,4-Difluoro-5-methylaniline | 80-90% |

| 3 | 2,4-Difluoro-5-methylaniline | t-BuONO, HCl, CuCl2, DABSO | This compound | 70-85% |

Safety and Handling

-

Chlorosulfonic acid is highly corrosive and reacts violently with water.[14] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Nitrating agents (e.g., fuming nitric acid) are strong oxidizers and highly corrosive. All nitration reactions should be performed with caution, ensuring that the temperature is carefully controlled.

-

Diazonium salts are potentially explosive, especially when dry.[10] It is crucial to use them in solution immediately after their formation and to avoid their isolation. The use of flow chemistry can further enhance the safety of handling these reactive intermediates.[10]

-

Sulfonyl chlorides are lachrymatory and corrosive. They are also sensitive to moisture.[15] Handle them in a fume hood and store them in a dry environment.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 2,4-difluorotoluene. This route, involving nitration, reduction, and a subsequent Sandmeyer-type chlorosulfonylation, offers excellent control over regioselectivity and provides the target compound in good overall yield. The use of modern reagents such as DABSO in the final step enhances the safety and practicality of the synthesis. This detailed guide provides researchers and drug development professionals with a robust and reproducible method for the preparation of this valuable synthetic intermediate.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information. [Link]

-

PrepChem. (n.d.). Preparation of 4-toluenesulfonyl chloride. [Link]

-

Dolgopolova, E. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Society. [Link]

- Google Patents. (n.d.). New Synthesis Method of Toluenesulfonyl Chloride.

-

Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]

-

Sciencemadness Wiki. (2022). 4-Toluenesulfonyl chloride. [Link]

-

Dolgopolova, E. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Unknown. (n.d.). This compound. [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-difluoroaniline. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

-

Anqing Boman Biotechnology Co., Ltd. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

Googleapis. (2012). Patent Application Publication. [Link]

-

Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]

-

ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions. [Link]

-

Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Production of organic sulfonyl chlorides.

- Google Patents. (n.d.). Preparation of 2-chloro-4-toluenesulfonyl chloride.

- Google Patents. (n.d.).

Sources

- 1. Buy 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride | 1162257-25-1 [smolecule.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

- 13. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Structural Analysis of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 2,4-difluoro-5-methylbenzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development. Recognizing the critical importance of precise structural elucidation for this reactive compound, this document synthesizes foundational principles with practical, field-proven insights. We will explore the common synthetic routes and delve into a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies. While a complete, publicly available experimental dataset for this compound is not available at the time of this writing, this guide will utilize data from closely related analogs to provide a robust predictive and illustrative analysis.

Introduction: The Significance of this compound

This compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the sulfonyl chloride functional group allows for the facile introduction of the 2,4-difluoro-5-methylphenylsulfonyl moiety into a wide range of molecules, including the synthesis of sulfonamides, which are a cornerstone of many therapeutic drugs. The fluorine and methyl substituents on the benzene ring can significantly influence the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Given its reactive nature, a thorough and accurate structural characterization of this compound is imperative to ensure the identity, purity, and quality of this starting material, which ultimately impacts the integrity of the entire synthetic route and the safety and efficacy of the final drug product.

Synthesis of this compound: A Mechanistic Perspective

The most common and industrially scalable method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding arene. In the case of this compound, the synthesis would typically proceed via the electrophilic aromatic substitution of 1,3-difluoro-4-methylbenzene with chlorosulfonic acid.

Reaction:

Causality of Experimental Choices:

-

Choice of Reagent: Chlorosulfonic acid is a highly reactive and effective sulfonating agent. The reaction is typically carried out in an excess of chlorosulfonic acid to serve as both the reactant and the solvent, driving the reaction to completion.

-

Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0-5 °C) to control the exothermicity and minimize the formation of side products, such as the corresponding sulfonic acid and sulfone.

-

Work-up Procedure: The reaction mixture is carefully quenched by pouring it onto ice-water. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. The crude product is then typically collected by filtration, washed with cold water to remove residual acid, and dried. Further purification can be achieved by recrystallization or chromatography.

Experimental Protocol: A Self-Validating System

A robust protocol for the synthesis of this compound should include in-process controls to ensure the reaction is proceeding as expected.

| Step | Procedure | In-Process Control |

| 1 | To a stirred solution of chlorosulfonic acid (excess), cool to 0-5 °C in an ice-salt bath. | Temperature monitoring. |

| 2 | Slowly add 1,3-difluoro-4-methylbenzene dropwise, maintaining the temperature below 10 °C. | Visual observation for color changes and gas evolution. |

| 3 | Stir the reaction mixture at 0-5 °C for a specified time (e.g., 2-4 hours). | Thin Layer Chromatography (TLC) analysis of an aliquot to monitor the consumption of the starting material. |

| 4 | Carefully pour the reaction mixture onto crushed ice with vigorous stirring. | Observation of product precipitation. |

| 5 | Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum. | pH check of the filtrate. |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience in NMR Analysis:

The interpretation of the NMR spectra of this molecule requires an understanding of the influence of the electron-withdrawing sulfonyl chloride group and the fluorine atoms on the chemical shifts and coupling constants of the aromatic protons and carbons. The presence of fluorine will lead to characteristic splitting patterns due to H-F and C-F coupling.

Predicted NMR Data (based on 2,4-difluorobenzenesulfonyl fluoride[1])

Due to the absence of publicly available experimental NMR data for this compound, the following table provides predicted chemical shifts and coupling constants based on the closely related compound, 2,4-difluorobenzenesulfonyl fluoride[1]. The presence of the methyl group at position 5 is expected to cause a slight upfield shift for the adjacent protons and carbons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~2.4 | s | -CH₃ |

| ~7.1 | m | H-6 | |

| ~7.9 | m | H-3 | |

| ¹³C NMR | ~15 | s | -CH₃ |

| ~112 (d, J ≈ 20 Hz) | d, J(C-F) | C-3 | |

| ~120 (d, J ≈ 4 Hz) | d, J(C-F) | C-5 | |

| ~128 (dd, J ≈ 10, 4 Hz) | dd, J(C-F) | C-6 | |

| ~135 | s | C-1 | |

| ~160 (dd, J ≈ 250, 12 Hz) | dd, J(C-F) | C-2 | |

| ~165 (dd, J ≈ 250, 12 Hz) | dd, J(C-F) | C-4 | |

| ¹⁹F NMR | ~ -110 | m | F-2 |

| ~ -105 | m | F-4 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.

Visualization of the NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.

Expertise & Experience in IR Analysis:

For this compound, the characteristic absorption bands for the sulfonyl chloride group are of primary interest. The S=O stretching vibrations are particularly strong and diagnostic.

Table 2: Characteristic IR Absorption Bands for Sulfonyl Chlorides

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| S=O | Asymmetric stretch | 1370-1390 | Strong |

| S=O | Symmetric stretch | 1170-1190 | Strong |

| S-Cl | Stretch | 570-600 | Medium-Strong |

| C-F | Stretch | 1100-1300 | Strong |

| C-H (aromatic) | Stretch | 3000-3100 | Medium |

| C-H (methyl) | Stretch | 2850-2960 | Medium |

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Data Processing: The instrument software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expertise & Experience in MS Analysis:

The interpretation of the mass spectrum involves identifying the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorine-containing compounds.

Table 3: Predicted Key Fragmentation Patterns

| m/z Value | Ion | Comments |

| 226/228 | [C₇H₅ClF₂O₂S]⁺ | Molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 191 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 162 | [C₇H₅F₂S]⁺ | Loss of SO₂. |

| 127 | [C₇H₅F₂]⁺ | Loss of SO₂Cl. |

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Impact (EI) ionization, a common technique for volatile and thermally stable compounds.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Crystallographic Analysis: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformation.

Expertise & Experience in Crystallography:

Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging for sulfonyl chlorides due to their reactivity. The choice of crystallization solvent and technique is crucial.

Illustrative Crystallographic Data (from a related structure)

As the crystal structure of this compound is not publicly available, the following is an illustrative representation of what might be expected, based on known structures of benzenesulfonyl chlorides. The key parameters to be determined would be the S-O, S-C, and S-Cl bond lengths and the O-S-O and C-S-O bond angles.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals by slow evaporation of a solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture). Vapor diffusion is another effective technique.

-

Crystal Mounting: Select a suitable single crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Visualization of the Crystallographic Analysis Logic

Caption: Logical flow of a single-crystal X-ray diffraction study.

Conclusion

References

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry, 2015. [Link]

Sources

Physical properties of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Physical Properties of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

Introduction

This compound (CAS No. 1235407-51-8) is a fluorinated aromatic sulfonyl chloride that serves as a valuable intermediate in advanced chemical synthesis.[1][2] Compounds of the sulfonyl chloride class are pivotal in the fields of medicinal chemistry and materials science, primarily for their ability to react with nucleophiles, such as amines, to form stable sulfonamide linkages.[3] The specific substitution pattern of this molecule—two fluorine atoms and a methyl group on the benzene ring—offers unique electronic and steric properties that can be exploited by researchers to fine-tune the characteristics of target molecules.

This guide provides a comprehensive overview of the known physical properties, handling protocols, and stability considerations for this compound, synthesized from available technical data to support its application in research and development.

Section 1: Core Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. It is important to note that while core identification data is well-established, comprehensive experimental data for properties like boiling and melting points are not widely published in the available literature.

Molecular Structure and Identification

The structure consists of a toluene ring substituted with two fluorine atoms and a sulfonyl chloride group. The precise arrangement of these functional groups is critical to its reactivity and the properties of its derivatives.

Caption: A recommended workflow for the safe handling of sulfonyl chlorides.

Safety and Hazard Summary

Consolidated safety information indicates that this compound should be handled with care.

-

GHS Classification: Signal word is "Warning". [1]* Hazard Statements:

-

May be harmful if swallowed (H303), in contact with skin (H313), or if inhaled (H333). [2] * May cause an allergic skin reaction (H317). [4] * Causes serious eye irritation (H319). [4]* Personal Protective Equipment (PPE):

-

Wear protective glasses, gloves, and clothing to avoid skin contact. [2] * A face shield is recommended. [5] * All handling should occur in a well-ventilated area, preferably a chemical fume hood.

-

Storage Recommendations

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture. [1]* Temperature:

-

For short-term storage (1-2 weeks), refrigeration at -4°C is suitable. [2] * For long-term storage (1-2 years), freezing at -20°C is recommended. [2] * Room temperature storage is also cited by some suppliers, provided the atmosphere is inert. [1]* Container: Keep in a tightly sealed container to prevent moisture ingress.

-

Conclusion

This compound is a specialized reagent with significant potential in synthetic chemistry. While comprehensive physical data is sparse, its identity and molecular structure are well-defined. Its utility is derived from the electrophilic nature of the sulfonyl chloride group. The key to its successful use lies in understanding its reactivity, particularly its sensitivity to moisture, and adhering to rigorous safe handling and storage protocols. By controlling these variables, researchers can effectively leverage this compound for the synthesis of novel molecules in drug discovery and materials science.

References

-

This compound. (n.d.). BIOFOUNT. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). Zhejiang Yongning Pharmaceutical Co., Ltd. Retrieved January 4, 2026, from [Link]

-

2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H4ClF2NO4S. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | C8H8ClFO2S. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). Anqing Boman Biotechnology Co., Ltd. Retrieved January 4, 2026, from [Link]

-

Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Retrieved January 4, 2026, from [Link]

-

2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. 1235407-51-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 4. 1235407-51-8 Cas No. | 2,4-Difluoro-5-methylbenzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 5. 2,4-Difluorobenzenesulfonyl chloride 97 13918-92-8 [sigmaaldrich.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Difluoro-5-methylbenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility in introducing the 2,4-difluoro-5-methylphenylsulfonyl moiety makes it a valuable reagent in modern medicinal chemistry. However, like most sulfonyl chlorides, this compound possesses inherent reactivity that necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and practical laboratory experience.

Hazard Identification and Risk Assessment

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors or dust can lead to irritation of the respiratory system.[1][4] The primary hazard associated with sulfonyl chlorides is their vigorous reaction with water, including moisture in the air, to produce corrosive hydrogen chloride gas and the corresponding sulfonic acid.[5] This reaction is exothermic and can lead to a dangerous buildup of pressure in sealed containers.

Key Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[1][2][3]

-

Lachrymator: Vapors can irritate the eyes, causing tearing.[5]

-

Water-Reactive: Reacts with water to release corrosive and toxic gases.[5]

-

Inhalation Hazard: May cause respiratory irritation.[4]

A thorough risk assessment should be conducted before any procedure involving this reagent. This involves evaluating the quantities being used, the specific experimental conditions, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors and to contain any potential releases.[6][7]

-

Inert Atmosphere: For reactions sensitive to moisture, and for long-term storage, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and the formation of hazardous byproducts.[2]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental contact.[4][8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.[9]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10][11][12] Standard safety glasses do not provide adequate protection.[11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[10] It is advisable to wear two pairs of gloves ("double-gloving"). Gloves should be inspected before use and changed immediately if contaminated.[13]

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[9][10]

-

-

Respiratory Protection: In situations where the fume hood may not provide adequate protection, or during a large spill, a respirator with an acid gas cartridge may be necessary.[10] All personnel required to wear respirators must be properly fit-tested and trained in their use.[11]

Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to preventing accidents.

Handling

-

Moisture-Free Environment: Handle the compound in a dry, well-ventilated area.[10] Avoid contact with water and other protic solvents.

-

Inert Dispensing: Use dry glassware and equipment. For transfers, consider using techniques that minimize exposure to atmospheric moisture, such as cannulation under an inert atmosphere.

-

Addition to Reaction Mixtures: When adding this compound to a reaction, it should be added slowly and in a controlled manner to manage any exothermic reactions.

-

Avoid Incompatibilities: Keep the compound away from strong bases, alcohols, amines, and oxidizing agents.[10][14]

Storage

-

Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][10]

-

Incompatible Materials: Store away from incompatible materials, particularly water and bases.[10]

-

Corrosives Cabinet: It is recommended to store this compound in a dedicated corrosives cabinet.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.[6][8] Do not use combustible materials like sawdust.[6]

-

Neutralization: The absorbed material can then be slowly and cautiously added to a cold, stirred solution of a weak base, such as sodium bicarbonate, to neutralize the acidic components.[6]

-

Large Spills: For large spills, evacuate the area and contact emergency services.

First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention.[1][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

-

Neutralization: Small quantities of uncontaminated material can be slowly added to a stirred, ice-cooled solution of a weak base like sodium bicarbonate.[6] The reaction can be exothermic and may release corrosive fumes, so this should be performed in a fume hood.

-

Waste Containers: Contaminated materials and neutralized solutions should be placed in properly labeled, sealed containers for disposal by a licensed hazardous waste disposal company.[6]

Data Presentation

| Property | Value | Source |

| Chemical Formula | C₇H₅ClF₂O₂S | N/A |

| Molecular Weight | 226.63 g/mol | N/A |

| Appearance | Solid | [15] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2][3] |

| Signal Word | Danger | [1][15] |

Experimental Protocols

Step-by-Step Methodology for a Typical Sulfonamide Formation

This protocol outlines the general steps for the synthesis of a sulfonamide using this compound and a primary or secondary amine.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Set up the reaction in a chemical fume hood.

-

Don all required personal protective equipment (goggles, face shield, lab coat, chemical-resistant gloves).

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

In a separate, dry flask, dissolve the this compound in the same anhydrous solvent.

-

Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise via a dropping funnel or syringe. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for the required time.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride and sulfonic acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent in vacuo.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Mandatory Visualization

Sources

- 1. aksci.com [aksci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.ie [fishersci.ie]

- 4. nj.gov [nj.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. nbinno.com [nbinno.com]

- 11. pppmag.com [pppmag.com]

- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 13. file.ambeed.com [file.ambeed.com]

- 14. fishersci.com [fishersci.com]

- 15. escales | Virtual tour generated by Panotour [ub.edu]

An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Foreword: The Strategic Importance of Fluorinated Arylsulfonyl Chlorides

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely utilized strategy to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the sulfonamide functional group remains a cornerstone of drug design, present in a vast array of therapeutics including antibiotics, diuretics, and anticancer agents.[2][3][4] The convergence of these two privileged motifs in the form of fluorinated arylsulfonyl chlorides has given rise to a class of exceptionally valuable building blocks for drug discovery.[5]

This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride, a polysubstituted aromatic sulfonyl chloride of significant interest. While the history of this specific compound is not extensively documented in dedicated publications, its synthesis and utility can be thoroughly understood through the lens of established principles in synthetic organic chemistry. This document will detail its physicochemical properties, plausible and efficient synthetic routes with detailed experimental protocols, and its potential applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Structural Data

This compound is a highly reactive compound, characteristic of the sulfonyl chloride functional group. Its structure features a benzene ring substituted with two fluorine atoms, a methyl group, and a chlorosulfonyl group, leading to a unique electronic and steric profile that can be exploited in organic synthesis.

| Property | Value | Source |

| CAS Number | 1235407-51-8 | [6] |

| Molecular Formula | C₇H₅ClF₂O₂S | [6] |

| Molecular Weight | 226.63 g/mol | [6] |

| Appearance | (Predicted) White to off-white solid or oil | General knowledge of sulfonyl chlorides |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate), reacts with water and protic solvents | [7] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached via two primary and logical strategies: direct electrophilic chlorosulfonation of a suitable precursor or a Sandmeyer-type transformation from the corresponding aniline.

Pathway A: Electrophilic Aromatic Substitution via Direct Chlorosulfonation

This is arguably the most direct conceptual route, involving the reaction of 1,3-difluoro-4-methylbenzene with chlorosulfonic acid.[8][9] The success of this pathway hinges on the regioselectivity of the electrophilic aromatic substitution.

2.1.1. Synthesis of the Precursor: 1,3-Difluoro-4-methylbenzene

The starting material, 1,3-difluoro-4-methylbenzene, is not as readily available as simpler toluenes. A common route to such compounds is via the deamination of the corresponding aniline, 2,4-difluoro-5-methylaniline. This can be achieved through diazotization followed by reductive deamination (e.g., with hypophosphorous acid).

2.1.2. Regioselectivity in Chlorosulfonation

The introduction of the -SO₂Cl group is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the 1,3-difluoro-4-methylbenzene ring determine the position of the incoming electrophile.

-

Fluorine: A deactivating but ortho-, para-directing group due to a combination of a strong -I (inductive) effect and a +M (mesomeric) effect.[10][11]

-

Methyl Group: An activating and ortho-, para-directing group due to a +I effect and hyperconjugation.[10][11]

In 1,3-difluoro-4-methylbenzene, the substituents work in concert to direct the incoming electrophile. The position ortho to the methyl group and para to the C-4 fluorine atom is the most sterically accessible and electronically activated site. This leads to the desired this compound as the major product.

Caption: Role as a key building block in drug discovery.

Conclusion

While the dedicated discovery and historical narrative of this compound may not be prominent in the scientific literature, its synthetic accessibility and potential utility are clear from fundamental principles of organic chemistry. The direct chlorosulfonation of 1,3-difluoro-4-methylbenzene and the Sandmeyer-type reaction of 2,4-difluoro-5-methylaniline represent two robust and scalable methods for its preparation. As a trifunctionalized building block, it holds significant promise for the synthesis of novel, fluorinated sulfonamides, making it a valuable tool for researchers and scientists in the field of drug development. The strategic placement of its substituents provides a unique handle for fine-tuning the properties of lead compounds, underscoring the importance of such tailored reagents in the ongoing quest for new and more effective medicines.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

-

YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]

- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Menger, R. F. (n.d.).

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- (n.d.).

-

Chem-Impex. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- BenchChem. (n.d.).

-

Chemical Synthesis Database. (2025, May 20). 1-[difluoro(4-methylphenyl)methyl]-4-methylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

- (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central (PMC) - NIH.

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CA2103303A1 - Process for preparing 1,3-difluorobenzene.

- (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.

-

Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Justia Patents. (1991, August 16). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

- (n.d.).

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

- (n.d.). CSA.

-

YouTube. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator. Retrieved from [Link]

- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Google APIs. (2012, May 11). US 2012/0309796 A1. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, February 25). How would one favor the formation of p-TsCl over o-TsCl in the chlorosuflonation of toluene?. Retrieved from [Link]

- (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. NIH.

- (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central (PMC) - PubMed Central.

- (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. echemcom.com [echemcom.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1235407-51-8 Cas No. | 2,4-Difluoro-5-methylbenzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-difluoro-5-methylbenzene-1-sulfonyl chloride, a key intermediate for researchers and professionals in medicinal chemistry and drug development. We will delve into its chemical properties, a robust synthesis protocol, its reactivity profile, and its strategic application as a building block in modern pharmaceutical design.

Core Molecular Profile

This compound is a substituted aromatic sulfonyl chloride. The presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group on the benzene ring creates a unique electronic and steric environment, making it a valuable and versatile reagent.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClF₂O₂S | [1][2] |

| Molecular Weight | 226.63 g/mol | [1][3] |

| CAS Number | 1235407-51-8 | [1][2][3][4][5] |

| Appearance | White to off-white solid (typical) | N/A |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated (-4°C to -20°C for long-term storage) | [1][2] |

Synthesis Protocol: A Validated Approach

The synthesis of arylsulfonyl chlorides is most reliably achieved through the diazotization of an appropriate aniline precursor, followed by a copper-catalyzed chlorosulfonation. This method avoids the harsh conditions and regioselectivity issues associated with direct chlorosulfonation of the arene.

The logical precursor for our target molecule is 2,4-difluoro-5-methylaniline. The overall transformation is a variation of the Sandmeyer reaction.

Experimental Workflow: Representative Synthesis

Caption: A two-part workflow for the synthesis of the target sulfonyl chloride.

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure based on established chemical principles[5][6]. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-difluoro-5-methylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 volumes).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The reaction is exothermic.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

-

-

Chlorosulfonation (Sandmeyer-type reaction):

-

In a separate, larger reaction vessel, prepare a solution of acetic acid saturated with sulfur dioxide gas. This can be achieved by bubbling SO₂ gas through glacial acetic acid at a controlled rate.

-

Add a catalytic amount of copper(I) chloride (approx. 0.1 eq) to the acetic acid/SO₂ solution and stir to form a suspension.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper-catalyzed SO₂ solution. Vigorous nitrogen evolution will occur. Maintain the temperature as needed with an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a larger volume of ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. It is a powerful electrophile that readily reacts with a wide range of nucleophiles.

Core Reactivity Pathway

Caption: Key reactions of the sulfonyl chloride with common nucleophiles.

-

Reaction with Amines: This is the most critical reaction in drug development, forming a stable sulfonamide linkage. The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to quench the HCl byproduct[5].

-

Reaction with Alcohols: In the presence of a base, alcohols react to form sulfonate esters[5]. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

-

Reaction with Water: Sulfonyl chlorides are hydrolytically unstable and react with water to form the corresponding sulfonic acid[5]. This necessitates that reactions are performed under anhydrous conditions to prevent loss of the starting material.

Electronic Effects of Ring Substituents

The substituents on the aromatic ring significantly modulate the reactivity of the sulfonyl chloride group.

-

Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents act as strong electron-withdrawing groups via the inductive effect. This increases the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to a non-fluorinated analogue.

-